molecular formula C17H34BrNO7 B6299448 BocNH-PEG5-CH2CH2Br CAS No. 1392499-33-0

BocNH-PEG5-CH2CH2Br

Cat. No.: B6299448
CAS No.: 1392499-33-0
M. Wt: 444.4 g/mol
InChI Key: NQPCGFYLHACMDX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of BocNH-PEG5-CH2CH2Br is the intracellular ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, a process that is crucial for maintaining cellular homeostasis.

Mode of Action

This compound is a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are molecules that can selectively degrade target proteins . They contain two different ligands connected by a linker; one ligand is for an E3 ubiquitin ligase, and the other is for the target protein . By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

The action of this compound, and PROTACs in general, affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of most proteins in the cell. By selectively targeting proteins for degradation, PROTACs can influence a variety of cellular processes, depending on the function of the target protein .

Pharmacokinetics

As a protac linker, it is likely to have good cell permeability and stability, enabling it to reach its intracellular targets .

Result of Action

The result of this compound’s action is the selective degradation of its target proteins . This can lead to a variety of cellular effects, depending on the function of the degraded protein .

Action Environment

The action of this compound is influenced by the intracellular environment . Factors such as pH, temperature, and the presence of other molecules can affect the efficiency of the ubiquitin-proteasome system and, therefore, the efficacy of PROTACs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BocNH-PEG5-CH2CH2Br typically involves the reaction of a PEG-based compound with a brominated ethyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the selective formation of the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

BocNH-PEG5-CH2CH2Br undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. .

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group. .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, depending on the nucleophile used in the substitution reactions. The deprotection reaction yields the free amine derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BocNH-PEG5-CH2CH2Br is unique due to its specific PEG chain length and bromine atom, which provide optimal properties for certain applications in PROTAC synthesis and other research areas. The PEG chain length influences the solubility and flexibility of the linker, while the bromine atom allows for selective substitution reactions .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34BrNO7/c1-17(2,3)26-16(20)19-5-7-22-9-11-24-13-15-25-14-12-23-10-8-21-6-4-18/h4-15H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPCGFYLHACMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34BrNO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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